molecular formula C6H12O3 B14147238 2,5-Tetrahydrofurandimethanol, trans- CAS No. 1122-89-0

2,5-Tetrahydrofurandimethanol, trans-

Cat. No.: B14147238
CAS No.: 1122-89-0
M. Wt: 132.16 g/mol
InChI Key: YCZZQSFWHFBKMU-WDSKDSINSA-N
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Description

2,5-Tetrahydrofurandimethanol, trans- is a bio-based compound with the molecular formula C6H12O3. It is a cyclic diol containing a tetrahydrofuran ring with two hydroxymethyl groups in the trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Tetrahydrofurandimethanol, trans- can be synthesized through the hydrogenation of 2,5-furandicarboxylic acid (FDCA) or its esters. The hydrogenation process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of 2,5-tetrahydrofurandimethanol, trans- involves the catalytic hydrogenation of FDCA derived from biomass sources. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Tetrahydrofurandimethanol, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Tetrahydrofurandimethanol, trans- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-tetrahydrofurandimethanol, trans- primarily involves its reactivity as a diol. The hydroxyl groups participate in various chemical reactions, enabling the formation of polymers and other compounds. The molecular targets and pathways involved include esterification and polycondensation reactions, which are crucial for the synthesis of biobased polyesters .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Butanediol
  • Diethylene glycol
  • 1,8-Octanediol
  • 1,4-Cyclohexanedimethanol
  • Ethylene glycol

Comparison

Compared to these similar compounds, 2,5-tetrahydrofurandimethanol, trans- exhibits unique properties due to its cyclic structure. This structure imparts higher rigidity and thermal stability to the resulting polymers. Additionally, the trans configuration of the hydroxymethyl groups enhances its reactivity in esterification and polycondensation reactions, making it a valuable monomer for biobased polyester synthesis .

Properties

CAS No.

1122-89-0

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

[(2S,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol

InChI

InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6-/m0/s1

InChI Key

YCZZQSFWHFBKMU-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H](O[C@@H]1CO)CO

Canonical SMILES

C1CC(OC1CO)CO

Origin of Product

United States

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